molecular formula C11H16N2O2S B1531785 2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol CAS No. 1993365-96-0

2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol

Cat. No. B1531785
M. Wt: 240.32 g/mol
InChI Key: IDYNAOVFPIDZMI-IUCAKERBSA-N
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Description

The compound “2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a sulfanyl group (–SH), a methyl group (–CH3), and a hydroxycyclohexyl group, which is a cyclohexane ring with a hydroxyl group (–OH) attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that might influence these properties include the presence of the aromatic pyrimidine ring, the polarity of the hydroxyl groups, and the size and shape of the molecule .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its physical and chemical properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

2-[(1S,2S)-2-hydroxycyclohexyl]sulfanyl-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-7-6-12-11(13-10(7)15)16-9-5-3-2-4-8(9)14/h6,8-9,14H,2-5H2,1H3,(H,12,13,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYNAOVFPIDZMI-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)SC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(NC1=O)S[C@H]2CCCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol
Reactant of Route 2
2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol
Reactant of Route 3
2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol
Reactant of Route 4
2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol
Reactant of Route 5
2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol
Reactant of Route 6
2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol

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